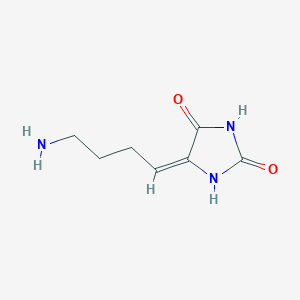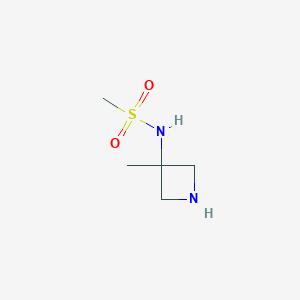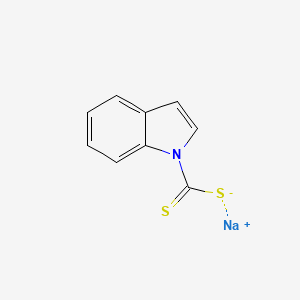![molecular formula C8H7FN2 B12832414 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyridine derivative with a pyrrole derivative under specific conditions. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a starting material, which is then reacted with a substituted aldehyde at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methyl groups.
Scientific Research Applications
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A similar compound with a different substitution pattern.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
1H-Pyrrolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings
Uniqueness
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the fluorine atom and the methyl group, which impart distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 |
InChI Key |
DBTIVKAHATZHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


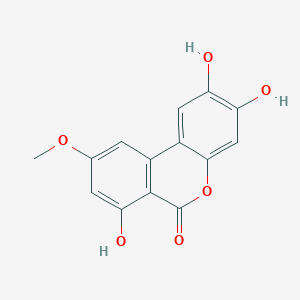
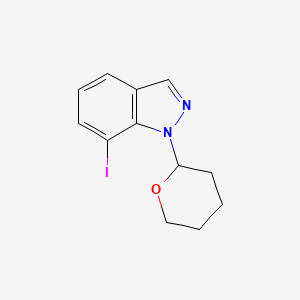
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
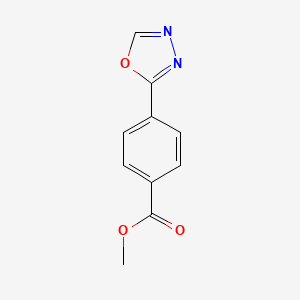
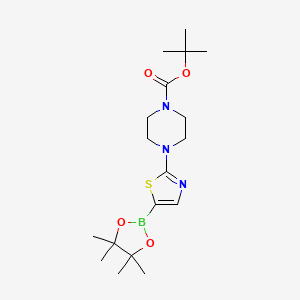
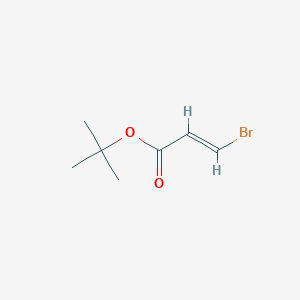
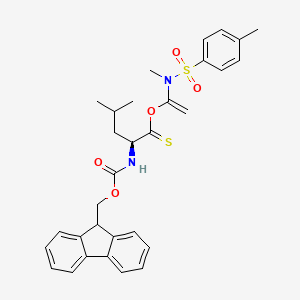
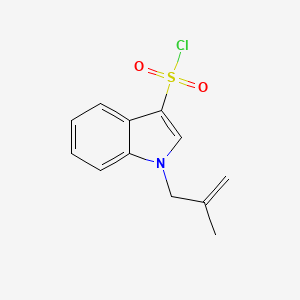
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

